molecular formula C16H19NO4S B229151 N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide

N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide

Cat. No. B229151
M. Wt: 321.4 g/mol
InChI Key: ITEAHPSQJUWGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide, also known as EDMS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EDMS is a sulfonamide derivative and belongs to the class of phenylalkylamines. It has been shown to possess various pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects. In

Mechanism of Action

The exact mechanism of action of N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide is not fully understood. However, it is believed that N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide exerts its pharmacological effects by inhibiting the synthesis of prostaglandins, which are involved in the inflammatory response. Additionally, N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the inflammatory response. Furthermore, N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to activate the adenosine A1 receptor, which is involved in pain modulation.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has been shown to possess various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation. Additionally, N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has been shown to reduce fever in animal models of fever. Furthermore, N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to induce apoptosis in cancer cells, leading to cell death.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide in lab experiments is its potent anti-inflammatory and analgesic effects. Additionally, N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to exhibit significant cytotoxicity against cancer cells, making it a potential candidate for the development of anticancer drugs. However, one limitation of using N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide. One area of research is the development of new synthetic methods for N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide that can improve its yield and purity. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide. Furthermore, more research is needed to investigate the potential use of N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide in the treatment of neurodegenerative diseases. Finally, the development of novel drug delivery systems for N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide could improve its solubility and bioavailability, making it a more effective therapeutic agent.

Synthesis Methods

N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide can be synthesized by reacting 4-ethylphenol with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction occurs at room temperature and yields N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide as a white crystalline solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.

Scientific Research Applications

N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic effects. Additionally, N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to exhibit significant cytotoxicity against various cancer cell lines, including breast, liver, and lung cancer. N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C16H19NO4S

Molecular Weight

321.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide

InChI

InChI=1S/C16H19NO4S/c1-4-12-5-7-13(8-6-12)17-22(18,19)16-11-14(20-2)9-10-15(16)21-3/h5-11,17H,4H2,1-3H3

InChI Key

ITEAHPSQJUWGMG-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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